

Scale-up synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-isopropyl-6-methylpyrimidine

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An application note on the scale-up synthesis of **4-Chloro-2-isopropyl-6-methylpyrimidine**, a key intermediate in pharmaceutical and agrochemical development. This document provides detailed protocols for researchers, scientists, and drug development professionals, focusing on a two-step synthetic route from readily available starting materials. The process involves the initial synthesis of 2-isopropyl-6-methyl-4-pyrimidinol, followed by its chlorination to yield the final product.

Synthesis Overview

The synthesis of **4-Chloro-2-isopropyl-6-methylpyrimidine** is typically achieved through a two-step process. The first step involves the condensation of isobutyramidine with ethyl acetoacetate to form the pyrimidinol intermediate, 2-isopropyl-6-methyl-4-pyrimidinol.^[1] The subsequent step is the chlorination of this intermediate, commonly using a chlorinating agent such as phosphorus oxychloride (POCl₃), to yield the desired 4-chloro derivative. This approach is analogous to the synthesis of similar chlorinated pyrimidines.^{[2][3]}

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol (Intermediate 1)

This protocol is based on the general synthesis of 2-alkyl-4-methyl-6-hydroxypyrimidines.^[1] The initial phase involves the generation of isobutyramidine from imine ether hydrochloride,

which is then cyclized with ethyl acetoacetate.[1]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Isobutyronitrile	69.11	Specify Amount	-
Methanol	32.04	Specify Volume	-
Hydrogen Chloride (gas)	36.46	-	-
Ammonia (in methanol)	17.03	Specify Concentration	-
Ethyl Acetoacetate	130.14	Specify Amount	-
Sodium Hydroxide	40.00	Specify Amount	-
Diethyl Ether	74.12	As needed	-
Water	18.02	As needed	-

Procedure:

- Preparation of Isobutyrimidate Hydrochloride: Isobutyronitrile is reacted with methanol and hydrogen chloride to prepare the corresponding imine ether hydrochloride.[1]
- Formation of Isobutamidine: The prepared imine ether hydrochloride is then treated with ammonia to generate isobutamidine.[1]
- Cyclization Reaction: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide in methanol.
- To this basic solution, add ethyl acetoacetate and the freshly prepared isobutamidine.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

- Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
- The solid is collected by filtration, washed with cold water, and dried to afford 2-isopropyl-6-methyl-4-pyrimidinol.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Expected Yield: 75-85% Purity: >95% (by HPLC) Appearance: Beige needles.[1][4]

Step 2: Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine (Final Product)

This protocol is adapted from the synthesis of structurally similar 4-chloro-2,6-dimethylpyrimidine.[2]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Isopropyl-6-methyl-4-pyrimidinol	152.19	1.0 eq	-
Phosphorus Oxychloride (POCl ₃)	153.33	3.0 - 5.0 eq	-
Triethylamine (TEA) or N,N-Dimethylaniline	101.19 / 121.18	Catalytic to 1.0 eq	-
Dichloromethane (DCM) or Toluene	-	As needed	-
Ice Water	-	As needed	-
Saturated Sodium Bicarbonate Solution	-	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 2-isopropyl-6-methyl-4-pyrimidinol in a suitable solvent like dichloromethane or toluene.
- Add a base such as triethylamine or N,N-dimethylaniline to the suspension.
- **Addition of Chlorinating Agent:** Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel. The reaction is exothermic.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed (monitor by TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring. This step should be performed in a well-ventilated fume hood as it can be highly exothermic and release HCl gas.

- Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: The crude **4-Chloro-2-isopropyl-6-methylpyrimidine** can be purified by column chromatography or distillation under reduced pressure to yield a pure product.

Expected Yield: 80-90% Purity: >98% (by GC-MS) Appearance: Colorless to light-yellow oil or low melting solid.

Data Summary

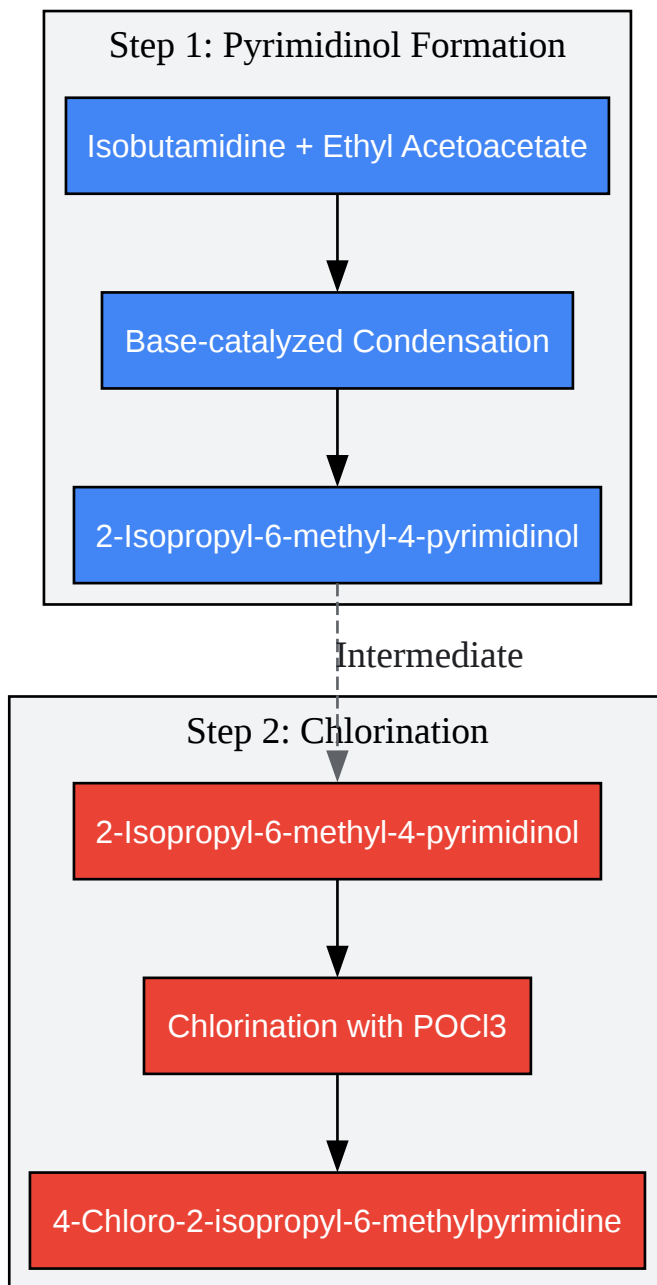
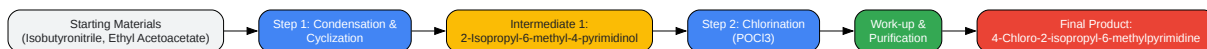
Table 1: Reactant and Product Summary for Step 1

Compound	Molecular Formula	Molar Mass (g/mol)	Role	Purity
Isobutamidine	C ₄ H ₁₀ N ₂	86.15	Reactant	-
Ethyl Acetoacetate	C ₆ H ₁₀ O ₃	130.14	Reactant	>99%
2-Isopropyl-6-methyl-4-pyrimidinol	C ₈ H ₁₂ N ₂ O	152.19	Product	>95%

Table 2: Reactant and Product Summary for Step 2

Compound	Molecular Formula	Molar Mass (g/mol)	Role	Purity
2-Isopropyl-6-methyl-4-pyrimidinol	C ₈ H ₁₂ N ₂ O	152.19	Reactant	>95%
Phosphorus Oxychloride	POCl ₃	153.33	Chlorinating Agent	>99%
4-Chloro-2-isopropyl-6-methylpyrimidine	C ₈ H ₁₁ ClN ₂	170.64	Product	>98%

Visualizations



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